6,7-dimethoxy-3-((4-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one
Description
Molecular Formula: C₁₆H₁₆N₂O₄
Molecular Weight: 300.309 g/mol
Key Properties:
- XlogP: 2.7 (moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1 and 6, respectively
- Topological Polar Surface Area (TPSA): 69.7 Ų
- Stereochemistry: No defined stereocenters .
This compound features a 6,7-dimethoxy-substituted isobenzofuranone core linked to a 4-methylpyridin-2-ylamino group.
Properties
IUPAC Name |
6,7-dimethoxy-3-[(4-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-7-17-12(8-9)18-15-10-4-5-11(20-2)14(21-3)13(10)16(19)22-15/h4-8,15H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBEHUWSYLTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-3-((4-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 263.3354 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and a pyridine moiety suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isobenzofuran have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their potential as chemotherapeutic agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Suppression of key signaling pathways involved in cell proliferation and survival.
Studies have shown that compounds with similar structures can enhance the effects of established chemotherapeutic agents like cisplatin, indicating a synergistic effect that may improve treatment outcomes .
Case Studies and Experimental Findings
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related compounds, it was found that treatment with 6,7-dimethoxy derivatives resulted in significant cell death in hepatocellular carcinoma (HCC) cells. The IC50 values indicated potent activity compared to control groups .
- Genotoxicity Studies : Research involving genotoxicity assessments revealed that while some derivatives increased splenic phagocytosis as a defense mechanism against DNA damage, they did not significantly increase the frequency of genotoxic events . This suggests a favorable safety profile for further development.
Data Tables
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
*Estimated based on structural similarity.
Key Observations :
Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
